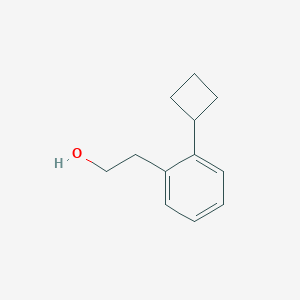![molecular formula C10H8BrClN2S B13270237 N-[(5-Bromothiophen-2-yl)methyl]-6-chloropyridin-3-amine](/img/structure/B13270237.png)
N-[(5-Bromothiophen-2-yl)methyl]-6-chloropyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(5-Bromothiophen-2-yl)methyl]-6-chloropyridin-3-amine is a compound that features a bromothiophene moiety attached to a chloropyridine ring via a methylamine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-Bromothiophen-2-yl)methyl]-6-chloropyridin-3-amine typically involves the following steps:
Bromination: Thiophene is brominated to form 5-bromothiophene.
Formylation: The brominated thiophene undergoes formylation to introduce a formyl group at the 2-position.
Reductive Amination: The formyl group is then reduced and aminated to form the N-[(5-Bromothiophen-2-yl)methyl]amine.
Coupling: Finally, the N-[(5-Bromothiophen-2-yl)methyl]amine is coupled with 6-chloropyridin-3-amine under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and formylation reactions, followed by reductive amination and coupling reactions. These processes are optimized for yield and purity, often involving the use of catalysts and controlled reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[(5-Bromothiophen-2-yl)methyl]-6-chloropyridin-3-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiophene and pyridine rings.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and palladium catalysts are commonly used.
Coupling Reactions: Reagents such as boronic acids and palladium catalysts are used under mild conditions.
Major Products Formed
Substitution Reactions: Products include various substituted thiophenes.
Oxidation and Reduction: Products include oxidized or reduced forms of the compound.
Coupling Reactions: Products include biaryl compounds formed through coupling reactions.
Scientific Research Applications
N-[(5-Bromothiophen-2-yl)methyl]-6-chloropyridin-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Materials Science: The compound is used in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-[(5-Bromothiophen-2-yl)methyl]-6-chloropyridin-3-amine involves its interaction with specific molecular targets. The bromothiophene moiety can engage in π-π interactions with aromatic residues, while the chloropyridine ring can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(5-Bromothiophen-2-yl)methyl]-N-methylamine
- N-[(5-Bromothiophen-2-yl)methyl]-1-propanamine
- N-[(5-Bromothiophen-2-yl)methyl]-hexylamine
Uniqueness
N-[(5-Bromothiophen-2-yl)methyl]-6-chloropyridin-3-amine is unique due to the presence of both a bromothiophene and a chloropyridine moiety. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H8BrClN2S |
|---|---|
Molecular Weight |
303.61 g/mol |
IUPAC Name |
N-[(5-bromothiophen-2-yl)methyl]-6-chloropyridin-3-amine |
InChI |
InChI=1S/C10H8BrClN2S/c11-9-3-2-8(15-9)6-13-7-1-4-10(12)14-5-7/h1-5,13H,6H2 |
InChI Key |
RRDZNPSHGABCQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1NCC2=CC=C(S2)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


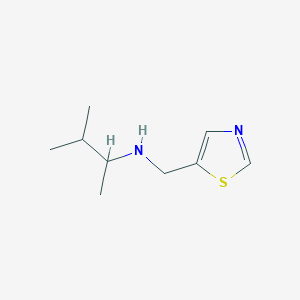
![2-[5-(Difluoromethyl)-1-methyl-1H-1,2,3-triazol-4-yl]acetonitrile](/img/structure/B13270164.png)
amine](/img/structure/B13270168.png)



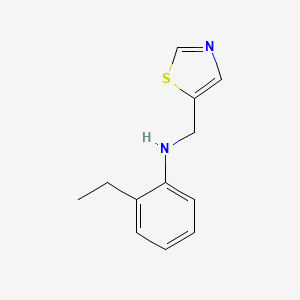
![2-{[(3-Bromo-4-methoxyphenyl)methyl]amino}ethan-1-ol](/img/structure/B13270192.png)

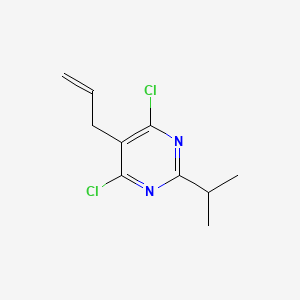
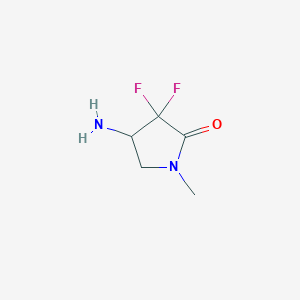
![1-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13270204.png)
![3-{[1-(3,5-Difluorophenyl)ethyl]amino}propan-1-ol](/img/structure/B13270208.png)
